molecular formula C21H18Cl2N2O3S B10973802 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](3,4-dichloro-1-benzothiophen-2-yl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](3,4-dichloro-1-benzothiophen-2-yl)methanone

Cat. No.: B10973802
M. Wt: 449.3 g/mol
InChI Key: FAGOZVMKAWMACL-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of benzodioxoles. It is characterized by the presence of a benzodioxole ring, a piperazine moiety, and a benzothiophene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific biological pathways and molecular targets .

Industry

In the industrial sector, the compound’s properties are being explored for use in materials science.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and piperazine-containing molecules. Examples are:

Uniqueness

What sets 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-dichloro-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C21H18Cl2N2O3S/c22-14-2-1-3-17-18(14)19(23)20(29-17)21(26)25-8-6-24(7-9-25)11-13-4-5-15-16(10-13)28-12-27-15/h1-5,10H,6-9,11-12H2

InChI Key

FAGOZVMKAWMACL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl

Origin of Product

United States

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